Cas no 81038-38-2 (4-Iodo-1H-indole)

4-Iodo-1H-indole structure
4-Iodo-1H-indole structure
商品名:4-Iodo-1H-indole
CAS番号:81038-38-2
MF:C8H6IN
メガワット:243.044414043427
MDL:MFCD11007899
CID:1011864
PubChem ID:10988476

4-Iodo-1H-indole 化学的及び物理的性質

名前と識別子

    • 4-Iodo-1H-indole
    • 4-IODO INDOLE
    • 4-Iodo-1H-indole hydrochloride
    • I10-1258
    • 4-Iodo-1H-indole (ACI)
    • 4-Iodoindole
    • DS-4482
    • DB-349386
    • SCHEMBL3335002
    • AKOS016009060
    • 81038-38-2
    • MFCD11007899
    • 1H-Indole, 4-iodo-
    • MDL: MFCD11007899
    • インチ: 1S/C8H6IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H
    • InChIKey: XVRDITINKCASST-UHFFFAOYSA-N
    • ほほえんだ: IC1C2=C(NC=C2)C=CC=1

計算された属性

  • せいみつぶんしりょう: 242.95400
  • どういたいしつりょう: 242.95450g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • PSA: 15.79000
  • LogP: 2.77250

4-Iodo-1H-indole セキュリティ情報

  • 危険レベル:IRRITANT

4-Iodo-1H-indole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Iodo-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-314812-2.5g
4-iodo-1H-indole
81038-38-2
2.5g
$2212.0 2023-09-05
Enamine
EN300-314812-10.0g
4-iodo-1H-indole
81038-38-2
10.0g
$3524.0 2023-02-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BI788-200mg
4-Iodo-1H-indole
81038-38-2 95+%
200mg
799.0CNY 2021-08-04
Enamine
EN300-314812-5.0g
4-iodo-1H-indole
81038-38-2
5.0g
$2802.0 2023-02-24
Alichem
A199010075-5g
4-Iodo-1H-indole
81038-38-2 95%
5g
$1310.76 2023-09-01
abcr
AB514962-250 mg
4-Iodo-1H-indole, 95%; .
81038-38-2 95%
250MG
€220.50 2023-04-18
Chemenu
CM111519-10g
4-iodo-1H-indole
81038-38-2 95%+
10g
$*** 2023-03-30
Alichem
A199010075-1g
4-Iodo-1H-indole
81038-38-2 95%
1g
$454.23 2023-09-01
eNovation Chemicals LLC
D748866-250mg
4-Iodo-1H-indole
81038-38-2 95+%
250mg
$80 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VV663-1g
4-Iodo-1H-indole
81038-38-2 95+%
1g
3030CNY 2021-05-08

4-Iodo-1H-indole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Methanol
リファレンス
A synthesis of arcyriacyanin A, an unsymmetrically substituted indole pigment of the slime mold by palladium catalyzed cross-coupling reaction
Murase, Masayuki; et al, Chemical & Pharmaceutical Bulletin, 1998, 46(6), 889-892

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  1 h, 70 °C; 3 h, 90 °C
1.2 Reagents: Iron Solvents: Acetic acid ,  Toluene ;  1 h, 50 °C
リファレンス
Synthetic studies toward penitrem E: enantiocontrolled construction of B-E rings
Yoshii, Yu; et al, Chemical Communications (Cambridge, 2015, 51(6), 1070-1073

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetonitrile ,  Water ;  30 min, < -5 °C; 15 min, < -5 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  10 min, 0 °C; 0 °C → rt; 10 min, rt
2.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  1 h, 70 °C; 3 h, 90 °C
2.2 Reagents: Iron Solvents: Acetic acid ,  Toluene ;  1 h, 50 °C
リファレンス
Synthetic studies toward penitrem E: enantiocontrolled construction of B-E rings
Yoshii, Yu; et al, Chemical Communications (Cambridge, 2015, 51(6), 1070-1073

ごうせいかいろ 4

はんのうじょうけん
1.1 -
2.1 Solvents: Methanol
リファレンス
A synthesis of arcyriacyanin A, an unsymmetrically substituted indole pigment of the slime mold by palladium catalyzed cross-coupling reaction
Murase, Masayuki; et al, Chemical & Pharmaceutical Bulletin, 1998, 46(6), 889-892

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium iodide Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  48 h, 110 °C
リファレンス
Synthesis of Aryldifluoroamides by Copper-Catalyzed Cross-Coupling
Arlow, Sophie I.; et al, Angewandte Chemie, 2016, 55(14), 4567-4572

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1.5 h, reflux
リファレンス
A New Synthesis of Lysergic Acid
Hendrickson, James B.; et al, Organic Letters, 2004, 6(1), 3-5

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Thallium(III) trifluoroacetate
1.2 Reagents: Potassium bromide Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
リファレンス
The chemistry of indoles. XXIV. Syntheses of 3-indoleacetic acid and 3-indoleacetonitrile having a halo group and a carbon functional group at the 4-position
Somei, Masanori; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(9), 3696-708

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  1 h, < 5 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  < 5 °C; 1 h, < 5 °C; 5 °C → rt
2.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  3 h, 0 °C → 100 °C
2.2 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Water ;  100 °C → 0 °C; 0 °C; overnight, 0 °C
リファレンス
SmI2-mediated dimerization of indolylbutenones and synthesis of the myxobacterial natural product indiacen B
Marsch, Nils; et al, Beilstein Journal of Organic Chemistry, 2015, 11, 1700-1706

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt; overnight, rt
リファレンス
Nickel-Mediated Inter- and Intramolecular C-S Coupling of Thiols and Thioacetates with Aryl Iodides at Room Temperature
Xu, Xiao-Bo; et al, Organic Letters, 2013, 15(3), 550-553

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
リファレンス
The chemistry of indoles. XXIV. Syntheses of 3-indoleacetic acid and 3-indoleacetonitrile having a halo group and a carbon functional group at the 4-position
Somei, Masanori; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(9), 3696-708

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  3 h, 0 °C → 100 °C
1.2 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Water ;  100 °C → 0 °C; 0 °C; overnight, 0 °C
リファレンス
SmI2-mediated dimerization of indolylbutenones and synthesis of the myxobacterial natural product indiacen B
Marsch, Nils; et al, Beilstein Journal of Organic Chemistry, 2015, 11, 1700-1706

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Iodine ,  Sodium iodide ,  Lithium fluoride Solvents: Acetonitrile ;  48 h, 25 °C
リファレンス
Simple and Efficient Generation of Aryl Radicals from Aryl Triflates: Synthesis of Aryl Boronates and Aryl Iodides at Room Temperature
Liu, Wenbo; et al, Journal of the American Chemical Society, 2017, 139(25), 8621-8627

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Iron Solvents: Acetic acid ,  Toluene ;  1 h, 50 °C
リファレンス
Synthetic studies toward penitrem E: enantiocontrolled construction of B-E rings
Yoshii, Yu; et al, Chemical Communications (Cambridge, 2015, 51(6), 1070-1073

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Thallium(III) trifluoroacetate Solvents: Trifluoroacetic acid ;  20 °C; 2 h, 20 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  2 h, 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1.5 h, 85 °C
リファレンス
Potent inhibition of Ca2+-dependent activation of calpain-1 by novel mercaptoacrylates
Adams, Sarah E.; et al, MedChemComm, 2012, 3(5), 566-570

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Thallium(III) trifluoroacetate Solvents: Trifluoroacetic acid ;  2 h, rt
1.2 Reagents: Potassium iodide Solvents: Dimethylformamide ;  2 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1.5 h, reflux
リファレンス
A New Synthesis of Lysergic Acid
Hendrickson, James B.; et al, Organic Letters, 2004, 6(1), 3-5

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite
2.1 Solvents: Pyridine
リファレンス
The chemistry of indoles. Part XXXVIII. A convenient synthetic approach to 4-substituted indoles
Yamada, Fumio; et al, Heterocycles, 1987, 26(5), 1173-6

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Pyridine
リファレンス
The chemistry of indoles. Part XXXVIII. A convenient synthetic approach to 4-substituted indoles
Yamada, Fumio; et al, Heterocycles, 1987, 26(5), 1173-6

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  1 h, 70 °C; 3 h, 90 °C; 90 °C → 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  0 °C → rt
2.1 Reagents: Iron Solvents: Acetic acid ,  Toluene ;  1 h, 50 °C
リファレンス
Synthetic studies toward penitrem E: enantiocontrolled construction of B-E rings
Yoshii, Yu; et al, Chemical Communications (Cambridge, 2015, 51(6), 1070-1073

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1.5 h, -78 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  -78 °C; -78 °C; -78 °C → rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt; overnight, rt
リファレンス
Nickel-Mediated Inter- and Intramolecular C-S Coupling of Thiols and Thioacetates with Aryl Iodides at Room Temperature
Xu, Xiao-Bo; et al, Organic Letters, 2013, 15(3), 550-553

4-Iodo-1H-indole Raw materials

4-Iodo-1H-indole Preparation Products

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清らかである:99%
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